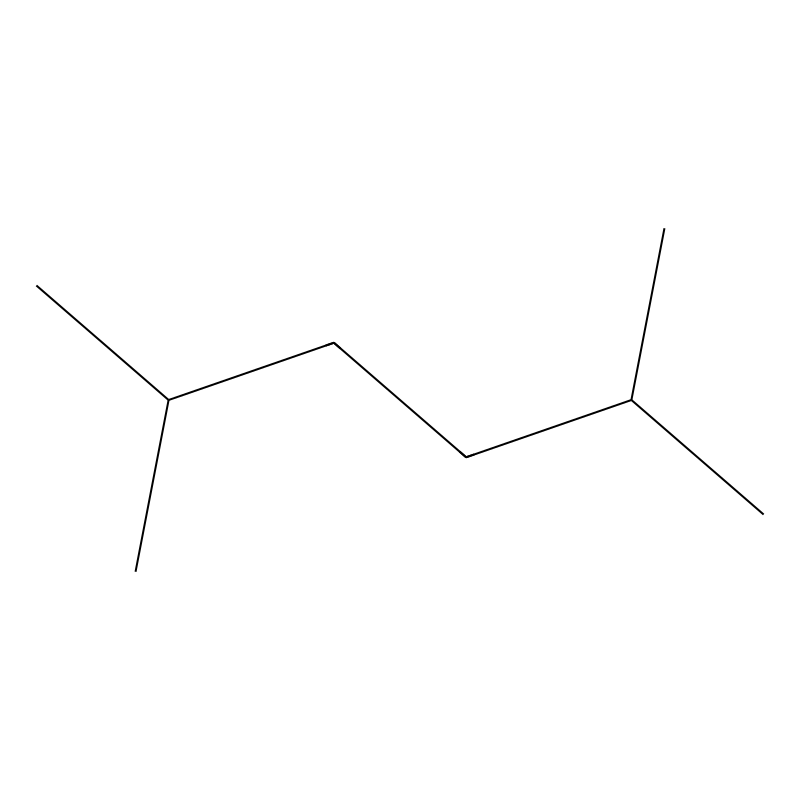

2,5-Dimethylhexane

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Fuel Chemistry

Due to its similarity to octane (another eight-carbon alkane) in terms of boiling point, 2,5-Dimethylhexane has been studied as a potential fuel additive or alternative fuel source. Researchers have investigated its combustion properties and compared them to other fuels []. This can provide insights into optimizing fuel performance and efficiency.

Molecular Simulation Studies

The properties of 2,5-Dimethylhexane at the molecular level have been explored using computational techniques like molecular simulation. Scientists use these simulations to understand the relationship between a molecule's structure and its thermodynamic properties, such as excess entropy. This knowledge can be applied to the development of new materials or improve our understanding of fundamental physical processes [].

2,5-Dimethylhexane is a branched alkane with the molecular formula and a molecular weight of approximately 114.23 g/mol. It is categorized as an isomer of octane, specifically a dimethyl-substituted derivative of hexane. The compound features a branched structure that contributes to its unique physical and chemical properties, including a boiling point slightly lower than that of octane. 2,5-Dimethylhexane is known for its moderate toxicity and is primarily utilized in the aviation industry, particularly in low-revolution-per-minute helicopter engines .

2,5-Dimethylhexane is considered moderately toxic. It can irritate the skin and eyes upon contact and inhalation may cause respiratory problems []. Its low flash point indicates flammability, posing a fire hazard. Always refer to safety data sheets (SDS) when handling this compound and adhere to standard laboratory practices.

Data:

The chemical behavior of 2,5-Dimethylhexane includes various reactions typical of alkanes, such as combustion and substitution reactions. Notably, it undergoes oxidation reactions that have been extensively studied to understand its combustion characteristics. Research indicates that the oxidation of 2,5-Dimethylhexane can be modeled using comprehensive chemical kinetic models, which take into account factors like temperature, pressure, and equivalence ratios .

Key reactions include:

- Combustion: The complete combustion of 2,5-Dimethylhexane produces carbon dioxide and water.

- Oxidation: The compound reacts with oxygen under specific conditions to form various oxidized products.

2,5-Dimethylhexane can be synthesized through several methods:

- Alkylation Reactions: Using hexanes and methyl halides in the presence of a base can yield 2,5-Dimethylhexane.

- Hydrocracking: This process involves breaking down larger hydrocarbons into smaller ones under high pressure and temperature.

- Isomerization: Converting straight-chain alkanes into branched forms through catalytic processes can also produce this compound.

Additionally, specific synthetic pathways have been explored in academic settings, such as treating 2,5-dimethyl-2,5-hexanediol with hydrochloric acid to yield chlorinated derivatives .

The primary applications of 2,5-Dimethylhexane include:

- Aviation Fuel: Its unique properties make it suitable for use in aviation fuels.

- Solvent: It can serve as a solvent in various chemical processes.

- Research: It is often used in combustion studies to understand fuel behavior under different conditions .

Interaction studies involving 2,5-Dimethylhexane focus primarily on its combustion characteristics and reactivity with various oxidants. The compound's oxidation behavior has been compared with other octane isomers to determine how branching affects fuel reactivity at low and intermediate temperatures. These studies help refine predictive models for fuel performance in engines .

Similar compounds include:

| Compound Name | Molecular Formula | Boiling Point (°C) | Unique Features |

|---|---|---|---|

| Hexane | C6H14 | 68.7 | Straight-chain alkane |

| 2-Methylheptane | C8H18 | 99.0 | Monomethyl branched alkane |

| 3-Methylheptane | C8H18 | 97.0 | Another monomethyl branched alkane |

| 2,2-Dimethylhexane | C8H18 | 90.0 | Highly branched structure |

Uniqueness

2,5-Dimethylhexane stands out due to its specific branching pattern which influences its physical properties such as boiling point and combustion characteristics compared to other similar compounds like hexane or other methylated heptanes. Its moderate toxicity and utility in aviation further distinguish it within this category of hydrocarbons .

XLogP3

Boiling Point

Melting Point

UNII

GHS Hazard Statements

H225 (91.53%): Highly Flammable liquid and vapor [Danger Flammable liquids];

H304 (100%): May be fatal if swallowed and enters airways [Danger Aspiration hazard];

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H336 (100%): May cause drowsiness or dizziness [Warning Specific target organ toxicity, single exposure;

Narcotic effects];

H400 (100%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];

H410 (100%): Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Vapor Pressure

Pictograms

Flammable;Irritant;Health Hazard;Environmental Hazard